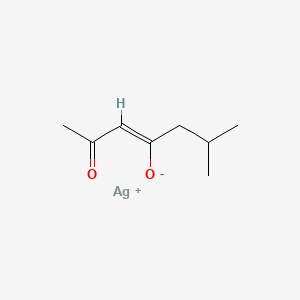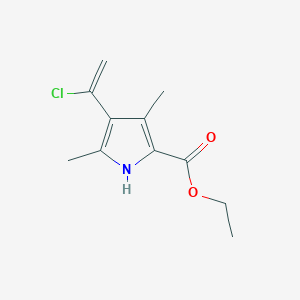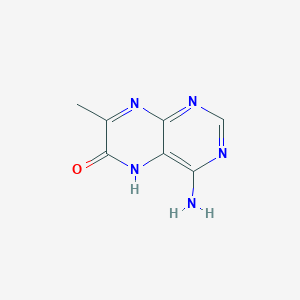
5-Undecyn-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Undecyn-1-OL is an organic compound with the molecular formula C11H20O. It is a member of the alkyne family, characterized by the presence of a triple bond between two carbon atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 5-Undecyn-1-OL can be synthesized through several methods. One common approach involves the reaction of 1-decyne with formaldehyde in the presence of a base, followed by hydrogenation to yield the desired alcohol. Another method includes the use of Grignard reagents, where 5-bromo-1-pentyne reacts with magnesium to form the Grignard reagent, which is then treated with formaldehyde to produce this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts to enhance the reaction rate and yield. The final product is purified through distillation or recrystallization to achieve the desired purity level.
Análisis De Reacciones Químicas
Types of Reactions: 5-Undecyn-1-OL undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or other reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Undec-5-ynoic acid or undec-5-ynal.
Reduction: 5-Undecene-1-OL or undecane.
Substitution: 5-Undecynyl chloride or bromide.
Aplicaciones Científicas De Investigación
5-Undecyn-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and in the preparation of various chemical compounds.
Biology: The compound exhibits antifungal properties and is used in the study of fungal infections.
Medicine: It is employed in the synthesis of pharmaceuticals and as a reagent in medicinal chemistry.
Industry: this compound is used in the production of polymers, coatings, and other industrial materials
Mecanismo De Acción
The mechanism of action of 5-Undecyn-1-OL involves its interaction with biological molecules. It can inhibit the growth of fungi by disrupting their cell membranes and interfering with essential metabolic processes. The compound targets specific enzymes and pathways involved in cell wall synthesis and energy production, leading to the inhibition of fungal growth .
Comparación Con Compuestos Similares
10-Undecyn-1-OL: Similar in structure but with the triple bond at a different position.
10-Undecen-1-OL: Contains a double bond instead of a triple bond.
5-Undecen-1-OL: Similar structure but with a double bond instead of a triple bond
Uniqueness: 5-Undecyn-1-OL is unique due to its specific position of the triple bond, which imparts distinct chemical reactivity and biological activity. This makes it valuable in specialized applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
69222-09-9 |
|---|---|
Fórmula molecular |
C11H20O |
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
undec-5-yn-1-ol |
InChI |
InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h12H,2-5,8-11H2,1H3 |
Clave InChI |
WWNKGMMSKDYTON-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC#CCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-Imino-2,3-dimethylpyrrolo[3,4-b]pyrazin-5-one](/img/structure/B13793103.png)


![3-(p-Chlorophenyl)-7-hydroxy-2H-naphth[1,8-bc]oxepin-2-one](/img/structure/B13793117.png)






